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L-HISTIDINE:HCL:H2O (<5% D) (13C6)

Cat. No.: B1580090
M. Wt: 215.59
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Description

Biochemical Significance of L-Histidine in Biological Systems

L-histidine is an essential amino acid, meaning the human body cannot synthesize it, and it must be obtained through diet. ontosight.aiorthofoodie.appchinaaminoacid.com Its significance stems from the unique properties of its imidazole (B134444) side chain, which can act as both a proton donor and acceptor at physiological pH. ontosight.ainumberanalytics.com This characteristic makes histidine a crucial component in a multitude of biological processes:

Enzyme Catalysis: Histidine residues are frequently found in the active sites of enzymes, where they participate directly in catalytic reactions by facilitating proton transfer. numberanalytics.comnih.govnumberanalytics.com For instance, in serine esterases like trypsin and chymotrypsin, histidine plays a pivotal role in the catalytic triad (B1167595), enhancing the efficiency of these enzymes. nih.gov

Protein Structure and Function: Histidine contributes to the three-dimensional structure and stability of proteins through hydrogen bonding and electrostatic interactions. numberanalytics.com Its presence is vital for the proper folding and function of countless proteins. orthofoodie.app

Metal Ion Chelation: The imidazole ring of histidine is an effective chelator of metal ions such as zinc, copper, and iron. numberanalytics.comnih.govnih.gov This ability is critical for the function of many metalloenzymes and for processes like oxygen transport by hemoglobin. nih.gov

pH Buffering: Due to the pKa of its side chain being close to neutral, histidine acts as an important physiological buffer, helping to maintain the pH balance within cells and tissues. ontosight.ainih.gov

Precursor to Histamine (B1213489): L-histidine is the direct precursor to histamine, a vital signaling molecule involved in immune responses, inflammation, and gastric acid secretion. chinaaminoacid.comwikipedia.org

Overview of L-Histidine:HCL:H2O (<5% D) (13C6) in Modern Research Contexts

L-Histidine:HCL:H2O (<5% D) (13C6) is a specialized form of L-histidine where all six carbon atoms have been replaced with the stable isotope Carbon-13. medchemexpress.comeurisotop.com This uniform labeling makes it an invaluable tracer for a variety of research applications.

This isotopically labeled compound is utilized in several key areas of modern research:

Metabolic Flux Analysis: By introducing ¹³C₆-L-histidine into cells or organisms, researchers can track the flow of carbon atoms through various metabolic pathways. medchemexpress.com This allows for the detailed mapping and quantification of metabolic networks, providing insights into cellular metabolism in both healthy and diseased states. nih.gov

Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), ¹³C₆-L-histidine can be used to label proteins. creative-proteomics.comresearchgate.net This enables the relative and absolute quantification of protein expression levels, helping to understand changes in the proteome under different conditions.

Biomolecular NMR: The ¹³C labels in L-Histidine:HCL:H2O (<5% D) (13C6) serve as sensitive probes in NMR studies. isotope.com They allow for detailed investigations into protein structure, dynamics, and interactions with other molecules, providing a deeper understanding of protein function at an atomic level.

The use of L-Histidine:HCL:H2O (<5% D) (13C6) in these advanced research contexts is instrumental in unraveling the complex roles of histidine in biological systems and advancing our knowledge in fields ranging from basic biochemistry to drug discovery.

Data Tables

Table 1: Key Properties of L-Histidine

Property Value
Chemical Formula C₆H₉N₃O₂
Molar Mass 155.15 g/mol
pKa (Imidazole Side Chain) ~6.0
Essential Amino Acid Yes

| Primary Functions | Enzyme catalysis, protein structure, metal ion chelation, pH buffering, histamine precursor |

Table 2: Comparison of Isotopic Tracers

Feature Stable Isotopes (e.g., ¹³C) Radioisotopes (e.g., ¹⁴C)
Radioactivity No Yes
Safety High Requires special handling
Half-life Stable Decays over time
Detection Methods Mass Spectrometry, NMR Scintillation counting, Autoradiography

| Applications in Humans | Generally safe | Limited due to radiation exposure |

Properties

Molecular Weight

215.59

Purity

98%

Origin of Product

United States

Iii. Research Applications of L Histidine:hcl:h2o 13c6 in Biochemical and Biological Sciences

Metabolic Flux Analysis (MFA) and Pathway Elucidation

Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology and metabolic engineering, providing a quantitative understanding of the flow of metabolites through a biochemical network. nih.gov13cflux.net ¹³C-MFA, in particular, leverages the incorporation of ¹³C-labeled substrates to map and quantify intracellular metabolic fluxes. nih.govnih.gov

By introducing L-Histidine:HCL:H2O (¹³C₆) into a biological system, researchers can trace the journey of the labeled carbon atoms as they are incorporated into various downstream metabolites. nih.govnih.gov This allows for the detailed mapping of histidine's metabolic fate and its contribution to other pathways. For instance, the breakdown of histidine can lead to the formation of glutamate, which can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. youtube.com The appearance of the ¹³C label in TCA cycle intermediates and other amino acids provides direct evidence of these metabolic connections.

In studies of microbial metabolism, ¹³C-labeled substrates are essential for confirming the activity of predicted metabolic pathways and discovering new enzymatic functions. nih.govnih.govresearchgate.net For example, in organisms where the histidine biosynthesis pathway is being investigated, feeding the cells with a ¹³C-labeled precursor and analyzing the labeling pattern in the resulting histidine can confirm the operational status of the entire pathway. researchgate.net

Beyond qualitative pathway tracing, ¹³C-MFA enables the precise quantification of the rates (fluxes) of metabolic reactions. nih.gov13cflux.net By measuring the isotopic enrichment in proteinogenic amino acids, such as histidine, and other metabolites using techniques like mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct a detailed model of the metabolic network. nih.govfrontiersin.org

Table 1: Key Precursor Metabolites and their Link to Proteinogenic Amino Acids in ¹³C-MFA

Precursor MetaboliteCorresponding Amino Acid(s)Central Pathway
Phosphoenolpyruvate & Erythrose-4-phosphatePhenylalanine, Tyrosine, TryptophanPentose (B10789219) Phosphate (B84403) Pathway / Shikimate Pathway
Ribose-5-phosphateHistidine Pentose Phosphate Pathway
α-KetoglutarateGlutamate, Glutamine, Proline, ArginineTCA Cycle
OxaloacetateAspartate, Asparagine, Methionine, Threonine, Isoleucine, Lysine (B10760008)TCA Cycle
PyruvateAlanine, Valine, LeucineGlycolysis
3-PhosphoglycerateSerine, Glycine, CysteineGlycolysis

This table illustrates how the isotopic labeling patterns of specific amino acids, including histidine, provide information about the fluxes through central metabolic pathways. The analysis of these patterns is a fundamental aspect of ¹³C-MFA.

Isotopic labeling with compounds like ¹³C₆-histidine can also lead to the discovery of previously unknown metabolic pathways or enzymatic activities. nih.govnih.gov When the observed labeling patterns in metabolites deviate from what is predicted by known pathways, it suggests the presence of alternative routes. Singly labeled carbon substrates are often particularly informative for detecting novel pathways due to the unique labeling patterns they generate. nih.govnih.gov This approach has been instrumental in characterizing the metabolism of non-model organisms where genomic information alone is insufficient to predict all metabolic capabilities. nih.gov

Elucidation of Enzyme Reaction Mechanisms and Catalysis

The imidazole (B134444) side chain of histidine is frequently involved in enzymatic catalysis, acting as a general acid or base, a nucleophile, or a metal ligand. mdpi.comyoutube.com Isotopic labeling of histidine provides a powerful tool to probe its specific role in enzyme mechanisms.

Incorporating ¹³C-labeled histidine into a protein allows for the use of ¹³C-NMR spectroscopy to study the local environment of individual histidine residues within the enzyme's active site. nih.gov The chemical shift of the ¹³C-labeled carbon is highly sensitive to its chemical environment, including the protonation state of the imidazole ring and its coordination to metal ions. nih.gov

For example, in a study of alkaline phosphatase, the incorporation of [γ-¹³C]histidine allowed for the resolution of signals from nine of the ten histidine residues per subunit. nih.gov By observing how these signals changed with pH, metal composition, and inhibitor binding, the researchers could infer the roles of individual histidine residues, identifying those involved in metal ligation at the active site and those located on the protein surface. nih.gov

Table 2: Application of ¹³C-Labeled Histidine in Characterizing Enzyme Active Sites

TechniqueInformation GainedExample Enzyme
¹³C-NMR Spectroscopy- Protonation state (pKa) of the imidazole ring- Tautomeric state- Coordination to metal ions- Proximity to other residues and substratesAlkaline Phosphatase nih.gov, Subtilisin theadl.com
Difference ¹³C-NMRDetection of single, enriched carbon signals to monitor specific interactions.Subtilisin-(chloromethane inhibitor) derivative theadl.com

This table summarizes how ¹³C-labeling of histidine, coupled with NMR spectroscopy, provides detailed insights into the functional roles of histidine residues within enzyme active sites.

Isotopic labeling is a classic technique for elucidating the step-by-step mechanism of an enzyme-catalyzed reaction. By following the transfer of the ¹³C label from a substrate to a product, researchers can trace the chemical transformations that occur.

In the context of histidine, this can be applied to enzymes that utilize histidine as a substrate or to enzymes where a histidine residue plays a direct catalytic role. For instance, in the reaction catalyzed by histidine decarboxylase, which converts histidine to histamine (B1213489), using ¹³C₆-histidine would result in a fully labeled histamine molecule, confirming the direct precursor-product relationship. frontiersin.org

Furthermore, in enzymes with a catalytic triad (B1167595) involving histidine, such as certain proteases and ribonucleases, ¹³C-labeling of the catalytic histidine can help to dissect its role in the proton relay system that is central to the catalytic mechanism. youtube.com The ability to specifically label histidine at different positions (e.g., Cδ2) using precursors like ¹³C-ribose further enhances the precision of these mechanistic studies. nih.gov

Structural Biology and Protein Dynamics Studies

The unique properties of ¹³C-labeled histidine make it invaluable for investigating the structure, function, and dynamic behavior of proteins at an atomic level. isotope.com Histidine residues, with their imidazole side chains, are frequently involved in enzyme catalytic sites, metal-binding sites, and protein-protein interfaces, making them key targets for structural and functional studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of proteins in solution. The process often involves isotopically labeling the protein with ¹³C and/or ¹⁵N. Incorporating L-Histidine (¹³C₆) into a protein during its expression in a host system (like E. coli) significantly aids in this process.

The presence of ¹³C-labeled histidine residues helps to resolve spectral overlap, a common challenge in NMR studies of large proteins. By using multidimensional NMR experiments, such as 3D ¹H-¹³C-¹⁴N correlation spectroscopy, researchers can unambiguously assign signals to specific atoms within the histidine residues. nih.gov These assignments are critical for calculating distance and angular restraints that define the protein's fold. The chemical shifts of the ¹³C atoms in the histidine ring are also highly sensitive to their local chemical environment and protonation state, providing crucial information about the protein's architecture and the electrostatic environment of the active site. acs.org

Table 1: Representative ¹³C Chemical Shifts for L-Histidine Species

This table illustrates how the chemical shifts of carbon atoms in L-Histidine change with the protonation state of its functional groups. These differences are fundamental for NMR-based structural studies.

Data adapted from studies on L-histidine acid-base equilibria. acs.org

Carbon AtomChemical Shift (ppm) in LH₃⁺Chemical Shift (ppm) in LH₂⁺Chemical Shift (ppm) in LHChemical Shift (ppm) in L⁻
C=O (Carboxyl)171.8174.5179.9182.2
Cα (Alpha-carbon)53.054.857.057.7
Cβ (Beta-carbon)26.027.629.830.1
Cγ (Imidazole)134.1134.0137.5138.8
Cδ (Imidazole)118.0127.8120.4121.1
Cε (Imidazole)135.2135.5139.1141.0

Proteins are not static entities; their functions are often dictated by conformational dynamics and interactions with other molecules. ¹³C-NMR spectroscopy, enhanced by the incorporation of L-Histidine (¹³C₆), is a powerful method for studying these dynamic processes.

Changes in a protein's conformation or its binding to a ligand (such as a substrate, inhibitor, or another protein) will alter the local electronic environment of the constituent amino acids. When a ¹³C-labeled histidine is involved in such an interaction, the chemical shifts of its ¹³C nuclei will change. By monitoring these chemical shift perturbations, researchers can map binding sites, characterize the nature of the interaction, and gain insight into the allosteric communication networks within the protein. researchgate.net Furthermore, NMR relaxation experiments on ¹³C-labeled histidine residues can provide quantitative information on the timescales of molecular motions, from fast side-chain rotations to slower, large-scale domain movements, which are often essential for protein function.

Development of Advanced Analytical Methodologies in Omics Sciences

The "omics" fields—proteomics and metabolomics—aim to comprehensively characterize all proteins and metabolites within a biological system. L-Histidine (¹³C₆) serves as a critical reagent in developing and applying advanced analytical methods for these large-scale studies.

Quantitative proteomics seeks to measure the relative abundance of thousands of proteins between different cell states (e.g., healthy vs. diseased, or untreated vs. drug-treated). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a premier technique for this purpose. chempep.com

In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of certain amino acids. sigmaaldrich.com One population receives standard "light" amino acids (containing ¹²C), while the other receives "heavy" isotopically labeled amino acids (such as ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine). nih.govthermofisher.com While arginine and lysine are most commonly used because they are cleaved by the enzyme trypsin, the SILAC principle can be applied with other amino acids, including histidine.

After several cell divisions, the "heavy" amino acid, for instance L-Histidine (¹³C₆), is fully incorporated into the entire proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined in a 1:1 ratio, and the proteins extracted and digested. When analyzed by mass spectrometry, every histidine-containing peptide will appear as a pair of peaks—one "light" and one "heavy"—separated by a precise mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of that protein in the two original cell populations. This approach allows for highly accurate, multiplexed quantification of changes across the proteome. nih.gov

Table 2: The SILAC Workflow for Relative Protein Quantification

StepDescriptionOutcome
1. Labeling Two cell populations are cultured in media containing either "light" (e.g., ¹²C-Histidine) or "heavy" (e.g., ¹³C₆-Histidine) amino acids.Two distinct proteomes are generated, differing only in isotopic mass.
2. Treatment The two cell populations are subjected to different experimental stimuli (e.g., control vs. drug).Cellular protein expression levels may change in response to the stimulus.
3. Mixing The "light" and "heavy" cell populations are combined in a 1:1 ratio.A single sample is created containing both proteomes, serving as an internal standard.
4. Analysis Proteins are extracted, digested (e.g., with trypsin), and analyzed by mass spectrometry (MS).Peptide pairs ("light" and "heavy") are detected for each protein.
5. Quantification The intensity ratio of the heavy to light peptide peaks is calculated.The ratio provides a precise measure of the relative abundance of the protein between the two conditions.

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique used to trace the flow of atoms through metabolic networks. nih.gov By providing cells, tissues, or even whole organisms with a nutrient labeled with a stable isotope, researchers can track the transformation of that nutrient into downstream metabolites.

L-Histidine (¹³C₆) is an ideal tracer for investigating the complex pathways of histidine metabolism. nih.gov Once introduced into a biological system, the ¹³C atoms from the labeled histidine will appear in various downstream products. For example, SIRM can be used to quantify the flux of histidine into protein synthesis, its catabolism via the urocanate pathway, or its conversion into other important biomolecules like histamine (a neurotransmitter and mediator of immune responses) and carnosine (an antioxidant dipeptide). nih.gov

By using advanced analytical platforms like high-resolution mass spectrometry and NMR, researchers can identify these ¹³C-labeled metabolites and determine the extent of ¹³C enrichment in each one. This provides a dynamic map of metabolic activity, revealing how pathways are regulated and how they adapt to physiological or pathological changes. nih.gov This approach has been instrumental in understanding metabolic reprogramming in diseases like cancer. nih.gov

Iv. Theoretical and Computational Approaches in L Histidine Research

Computational Modeling of Histidine-Involved Biochemical Pathways

Computational modeling allows researchers to simulate and analyze the complex network of reactions that constitute metabolic pathways. For L-histidine, this has been particularly insightful due to its connections with other key metabolic routes, such as purine (B94841) biosynthesis and one-carbon metabolism. nih.govnih.gov

The biosynthesis of L-histidine is a complex, ten-step pathway involving eight enzymes. wikipedia.org It originates from phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.govwikipedia.org Computational models have been developed to simulate this pathway, helping to identify regulatory steps and the impact of genetic modifications. For instance, the first enzyme, ATP-phosphoribosyltransferase, is a key regulatory point, subject to feedback inhibition by L-histidine. wikipedia.org

In the degradation of L-histidine, the primary enzyme in mammals is histidase (histidine ammonia-lyase), which converts histidine to urocanate. nih.govnih.gov However, some organisms, like the fungus Candida glabrata, lack this enzyme and instead use an alternative degradation pathway initiated by an aromatic amino acid aminotransferase. nih.gov Computational models can help elucidate these alternative pathways and their significance in different organisms.

A significant aspect of histidine metabolism is its link to the folate cycle. The catabolism of histidine produces N-formiminoglutamate, which is then converted to glutamate, with the formimino group being transferred to tetrahydrofolate (THF). nih.gov This process is crucial for the one-carbon pool, which is essential for the synthesis of nucleotides and other vital molecules. nih.gov

Furthermore, L-histidine is a precursor for the synthesis of histamine (B1213489), a critical signaling molecule, in a reaction catalyzed by histidine decarboxylase, which uses pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govwikipedia.org Computational studies can model the active sites of these enzymes to understand their catalytic mechanisms. For example, modeling the active site of histidine ammonia-lyase has provided insights into the role of key residues and, in some cases, the necessity of metal ions like zinc for substrate binding. researchgate.net

Table 1: Key Enzymes in Histidine-Involved Biochemical Pathways

Enzyme NamePathwayFunction
ATP-phosphoribosyltransferaseHistidine BiosynthesisCatalyzes the first committed step, the condensation of ATP and PRPP. wikipedia.org
Histidase (Histidine ammonia-lyase)Histidine DegradationConverts L-histidine to trans-urocanate and ammonia. nih.gov
Aromatic amino acid aminotransferase (e.g., Aro8)Alternative Histidine DegradationInitiates histidine degradation in organisms lacking histidase. nih.gov
Glutamate formimidoyltransferaseHistidine DegradationTransfers the formimino group from N-formiminoglutamate to THF. nih.gov
Histidine decarboxylaseHistamine SynthesisDecarboxylates L-histidine to produce histamine. nih.gov

Quantum Chemical Calculations on Histidine Derivatives and Interactions

Quantum chemical calculations provide a detailed understanding of the electronic structure and energetics of molecules, offering deep insights into the nature of chemical bonds and intermolecular interactions involving L-histidine and its derivatives. These methods are particularly useful for studying the unique properties of histidine's imidazole (B134444) side chain.

The protonation state of the imidazole ring is crucial for histidine's function in proteins, as it can be neutral or positively charged at physiological pH. nih.govacs.orgacs.org Quantum chemical calculations have been employed to quantify the energetics of various non-covalent interactions involving histidine in its different protonation states. These interactions include:

π-π stacking: Interactions between the aromatic imidazole ring and other aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.gov

Cation-π interactions: Strong interactions between the protonated imidazolium (B1220033) ring and the electron-rich π systems of aromatic residues. nih.govacs.orgacs.orgnih.gov

Hydrogen bonds: Histidine can act as both a hydrogen bond donor and acceptor. nih.govacs.org

CH-π interactions: Interactions between C-H bonds and the π system of the imidazole ring. nih.govacs.org

Studies have shown that cation-π interactions involving protonated histidine are significantly stronger than π-π interactions with neutral histidine. acs.orgnih.gov The relative stability of these interactions is also influenced by the geometry (e.g., stacked vs. T-shaped conformations) and the surrounding environment (gas phase vs. solvent). nih.gov For instance, in the gas phase, T-shaped conformations are generally more favorable, but in an aqueous environment, the stacked conformation can become more stable. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), are used to analyze these interactions. mdpi.com DFT is widely used to study the structural and electronic properties of molecular systems, including vibrational analysis and the determination of nonlinear optical properties of histidine-containing crystals. nih.gov SAPT allows for the decomposition of the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces, providing a deeper understanding of the nature of the intermolecular forces at play. mdpi.com

These calculations have also been used to investigate the interactions of histidine with other molecules, such as water (microsolvation) and denaturants like urea. mdpi.comacs.org Understanding these fundamental interactions is critical for predicting protein structure, stability, and function.

Table 2: Interaction Energies of Histidine-Containing Dimers Calculated by Quantum Chemistry

Interacting PairType of InteractionCalculated Interaction Energy (kcal/mol)
Protonated His - BenzeneCation-πStronger than neutral His interactions nih.gov
Neutral His - Benzeneπ-πWeaker than protonated His interactions nih.gov
Protonated His - Aromatic ResiduesCation-πGreater affinity than neutral His interactions nih.govacs.org
Neutral His - Cationic ResiduesCation-πWeaker than protonated His - aromatic interactions nih.govacs.org
Neutral His - Aromatic Residuesπ-πWeaker than protonated His - aromatic interactions nih.govacs.org

Flux Modeling and Computational Metabolomics Algorithms for 13C Data

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. researchgate.net When combined with stable isotope labeling, typically using 13C-labeled substrates, it becomes ¹³C-MFA, a highly accurate method for elucidating the activities of metabolic pathways. nih.govnih.govspringernature.com

In the context of L-histidine research, ¹³C-MFA is used to trace the flow of carbon atoms from a labeled source (e.g., ¹³C-glucose) through the central carbon metabolism and into the histidine biosynthesis pathway. nih.gov By measuring the ¹³C-labeling patterns in proteinogenic amino acids, including histidine, researchers can computationally deduce the intracellular metabolic fluxes. researchgate.netspringernature.com This requires sophisticated computational algorithms that can solve a system of algebraic equations describing the atom transitions in the metabolic network. nih.gov

The complexity of histidine's biosynthesis, which is intertwined with purine metabolism and one-carbon pathways, makes its analysis challenging. nih.govnih.gov Untargeted analysis of ¹³C-labeled metabolites using techniques like high-resolution mass spectrometry (HRMS) coupled with hydrophilic interaction chromatography (HILIC) provides the detailed data needed for these complex models. nih.gov

Several computational challenges exist in ¹³C-MFA, including the non-linearity of the models and the computational intensity of the fitting process. biorxiv.org To address these, new computational frameworks are being developed. For example, machine learning-based approaches are emerging that can predict flux ratios from labeling patterns, potentially speeding up the analysis and improving reliability. nih.govacs.org These methods use simulated data to train models that can then be applied to experimental data. nih.govacs.org

Furthermore, to improve the accuracy of flux estimations, ¹³C-MFA can be combined with thermodynamic principles. biorxiv.org By incorporating metabolite concentration data and thermodynamic constraints, the solution space for possible flux distributions can be narrowed, leading to more robust and unbiased results. biorxiv.org

Recent advancements also include the development of peptide-based ¹³C-MFA, which infers fluxes from the labeling patterns of peptides instead of free amino acids. plos.org This is particularly useful for studying microbial communities, where it can be difficult to separate the metabolites from different species. plos.org

Table 3: Computational Tools and Approaches in ¹³C-Metabolic Flux Analysis

Tool/ApproachDescriptionApplication in Histidine Research
¹³C-MFA Software (e.g., Metran) Estimates metabolic fluxes by fitting labeling data to a metabolic model. springernature.comQuantifying fluxes through the histidine biosynthesis pathway. nih.gov
Flux Balance Analysis (FBA) A mathematical approach for simulating metabolism using a genome-scale model. nih.govInvestigating the overall metabolic state of organisms engineered for histidine production. nih.gov
Machine Learning Frameworks Use trained models to predict flux ratios from ¹³C-labeling data, improving speed and reliability. nih.govacs.orgPotentially high-throughput analysis of histidine metabolism under various conditions.
Combined Thermodynamic and ¹³C-MFA Integrates thermodynamic constraints to reduce uncertainty in flux predictions. biorxiv.orgProviding more accurate and unbiased flux maps of histidine-related pathways.
Peptide-based ¹³C-MFA Infers fluxes from peptide labeling patterns, useful for complex samples like microbial communities. plos.orgStudying histidine metabolism in mixed microbial populations.

V. Future Directions and Emerging Research Avenues for L Histidine:hcl:h2o 13c6

Integration with Advanced Imaging Techniques

The uniform ¹³C labeling of L-Histidine offers significant potential for advanced in vivo imaging modalities, primarily through Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). These techniques leverage the unique properties of isotopic labels to visualize and quantify metabolic processes non-invasively.

One of the most promising areas is the use of hyperpolarized (HP) ¹³C MRI. nih.gov Dynamic Nuclear Polarization (DNP) is a technique that can increase the signal of ¹³C-labeled compounds by several orders of magnitude, enabling real-time imaging of metabolic pathways. nih.gov While HP [1-¹³C]pyruvate is the most clinically advanced probe, the same principle can be applied to other ¹³C-labeled metabolites, including L-Histidine(¹³C₆). By monitoring the conversion of hyperpolarized L-Histidine(¹³C₆) into its downstream metabolites, researchers could potentially map histidine metabolism in healthy and diseased tissues, offering insights into conditions with altered amino acid metabolism, such as certain cancers. nih.govoncotarget.com

While PET typically uses positron-emitting isotopes like ¹⁸F, ¹¹C, or ¹³N, the development of ¹³C-based probes for other imaging modalities is a complementary and burgeoning field. oncotarget.comimist.ma The ability to trace the complete carbon skeleton of histidine could provide a more comprehensive picture of its metabolic fate compared to single-label tracers. Integrating data from HP ¹³C MRI using L-Histidine(¹³C₆) with data from other imaging techniques like PET could offer a multi-faceted view of tumor biology, encompassing both amino acid transport and subsequent metabolic conversion. oncotarget.com

Table 1: Potential Applications of L-Histidine(¹³C₆) in Advanced Imaging

Imaging Technique Application Area Potential Insights
Hyperpolarized ¹³C MRI Oncology Real-time visualization of histidine uptake and metabolism in tumors. nih.gov
Neurology Investigation of histidine's role as a precursor to the neurotransmitter histamine (B1213489). chinaaminoacid.com

| Correlated Imaging (MRI/PET) | Metabolic Research | Combining anatomical and functional data to create detailed metabolic maps of specific tissues or organs. oncotarget.com |

Novel Applications in Systems Biology and Synthetic Biology

Systems biology aims to understand the complex interactions within biological systems. L-Histidine(¹³C₆) is an invaluable tool for this purpose, particularly in the field of ¹³C Metabolic Flux Analysis (¹³C-MFA). nih.govresearchgate.net ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By providing cells with L-Histidine(¹³C₆) and analyzing the ¹³C labeling patterns in various metabolites using mass spectrometry (MS) or NMR, researchers can construct detailed maps of cellular metabolism. researchgate.netyoutube.com

Future applications in systems biology will likely involve more sophisticated ¹³C-MFA experiments. For instance, using L-Histidine(¹³C₆) in combination with other labeled tracers (e.g., ¹⁵N-labeled compounds) can provide a more holistic view of both carbon and nitrogen metabolism. researchgate.net This is crucial for studying the metabolism of mammalian cell cultures used in recombinant protein production, where understanding pathways like the pentose (B10789219) phosphate (B84403) pathway and citric acid cycle is key to optimizing output. nih.govvanderbilt.edu

In synthetic biology, which involves designing and constructing new biological parts and systems, L-Histidine(¹³C₆) can be used both as a probe and a component. For example, researchers have developed synthetic receptors using molecular imprinting techniques with L-histidine as the template, creating materials for the selective separation of proteins with exposed histidine residues. nih.gov The ¹³C-labeled version could be used to study the binding kinetics and structural changes within these synthetic systems using NMR. Furthermore, as synthetic biologists engineer novel metabolic pathways in microorganisms for the production of biochemicals, L-Histidine(¹³C₆) can be used to trace the efficiency and bottlenecks of these engineered pathways. nih.gov

Table 2: Research Applications in Systems and Synthetic Biology

Field Technique/Application Purpose of L-Histidine(¹³C₆)
Systems Biology ¹³C-Metabolic Flux Analysis (¹³C-MFA) To trace carbon flow and quantify intracellular metabolic pathway rates. nih.govnih.gov
Proteomics (e.g., SILAC) As a metabolic label to quantify protein turnover and expression levels. isotope.com
Synthetic Biology Engineered Metabolic Pathways To verify pathway activity and identify metabolic bottlenecks in engineered organisms. nih.gov

Development of Next-Generation Isotopic Labeling Strategies

The utility of L-Histidine(¹³C₆) is directly tied to the methods available for its synthesis and incorporation into biological systems. Future research will focus on creating more efficient, specific, and versatile labeling strategies.

Current methods often rely on feeding labeled precursors to expression hosts like E. coli. nih.gov However, this can lead to isotopic scrambling. Emerging strategies aim for more precise control over labeling:

Site-Selective and Segmental Labeling: While L-Histidine(¹³C₆) is uniformly labeled, there is growing interest in synthesizing specific isotopomers of histidine, where only certain atoms are ¹³C-labeled. mdpi.com For example, using precursors like selectively ¹³C-enriched ribose has been shown to result in more specific labeling patterns in the histidine side chain compared to using labeled glucose. nih.govnih.gov This site-selectivity reduces spectral complexity in NMR studies and allows researchers to probe specific chemical interactions. nih.gov

Cell-Free Protein Synthesis: Cell-free systems offer a powerful alternative to traditional cell-based expression. utoronto.ca They allow for the direct addition of labeled amino acids like L-Histidine(¹³C₆) to the reaction mixture, ensuring efficient and specific incorporation into the target protein with minimal scrambling. This approach is particularly valuable for producing proteins that are toxic to host cells. utoronto.ca

Advanced Synthetic Chemistry: New chemical synthesis routes are being developed that provide access to any desired isotopomer of L-histidine. mdpi.com These methods offer precise control over the placement of ¹³C atoms, moving beyond what is achievable with biological expression systems and enabling the creation of custom probes for highly specific research questions. mdpi.com

Optimized Tracer Design: For in vivo studies like ¹³C-MFA, computational algorithms are being developed to determine the optimal isotopic tracer or combination of tracers to use for measuring specific metabolic fluxes with the highest precision. nih.govvanderbilt.edu This rational design approach ensures that experiments using expensive labeled compounds like L-Histidine(¹³C₆) yield the maximum amount of information.

These next-generation strategies will not only make the production and use of L-Histidine(¹³C₆) more efficient but will also expand the toolkit available to researchers, allowing for more sophisticated experiments to unravel the complexities of biological systems.

Table 3: Mentioned Compounds

Compound Name
L-Histidine:HCL:H2O (<5% D) (¹³C₆)
L-Histidine
[1-¹³C]pyruvate
Histamine
Ribose
Glucose
¹⁸F, ¹¹C, ¹³N (Isotopes)

Q & A

Q. What is the rationale for using 13C6-labeled L-histidine·HCl·H2O in metabolic flux analysis?

The 13C6 labeling enables precise tracking of histidine metabolism in complex biological systems via techniques like NMR or mass spectrometry (MS). The isotopic enrichment (97–99% 13C) ensures minimal natural abundance interference, improving signal-to-noise ratios for accurate quantification of metabolic pathways . For example, in plant metabolomics, 13C-labeled histidine can distinguish endogenous vs. exogenous contributions to metabolite pools .

Q. How should researchers validate the isotopic purity of 13C6-labeled L-histidine·HCl·H2O prior to experimental use?

Isotopic purity should be confirmed using high-resolution mass spectrometry (HRMS) or 13C NMR. For HRMS, the mass shift (+6 Da for 13C6) and absence of unlabeled peaks (e.g., 12C) confirm enrichment. NMR can resolve isotopic splitting patterns in 13C spectra, as demonstrated in L-histidine·HCl·H2O under ultrafast magic-angle spinning (MAS) at 60 kHz .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store at 2–8°C in a desiccator to prevent hygroscopic degradation. Separate from oxidizing agents and organic solvents, per ISO laboratory safety guidelines. Ensure <5% deuterium content by verifying batch-specific certificates to avoid unintended isotopic interference in NMR experiments .

Advanced Research Questions

Q. How can overlapping 1H and 13C NMR signals in L-histidine·HCl·H2O be resolved for precise structural assignments?

Use selective excitation sequences like DANTE (Delays Alternating with Nutations for Tailored Excitation) to isolate specific proton or carbon resonances. For example, Figure 4c in demonstrates selective detection of single proton resonances under 60 kHz MAS, enabling unambiguous assignment of imidazole ring protons. Advanced 3D RFDR-HSQC pulse sequences further correlate 1H-13C-1H interactions in uniformly labeled samples .

Q. What experimental design considerations are critical when using 13C6-labeled histidine in metabolic tracer studies with microbial cultures?

  • Pulse-chase protocols : Introduce the labeled compound during exponential growth to maximize incorporation into biomass.
  • Quenching : Rapidly inactivate metabolism (e.g., cold methanol) to preserve isotopic labeling patterns.
  • Data normalization : Use internal standards (e.g., 15N-labeled amino acids) to correct for MS ionization efficiency variations .

Q. How do isotopic impurities (e.g., <5% D) impact data interpretation in MS-based proteomics?

Deuterium contamination introduces mass shifts (+1–2 Da) that complicate peptide identification. Mitigate this by:

  • Pre-screening batches via HRMS to quantify D/H ratios.
  • Using software tools (e.g., MaxQuant) with custom isotopic distributions to account for minor deuterium peaks .

Q. What strategies are effective for analyzing histidine degradation products in long-term stability studies?

Employ tandem MS (LC-MS/MS) with collision-induced dissociation (CID) to identify breakdown products like urocanic acid. For quantification, pair with a 13C6-labeled internal standard to correct for matrix effects. Refer to stability data from CIL-certified batches (e.g., ZCI-CLM-2264-0.25) for degradation kinetics .

Data Contradiction and Troubleshooting

Q. How to reconcile discrepancies in metabolic flux data between 13C-NMR and MS measurements?

  • NMR limitations : Low sensitivity for low-abundance metabolites. Use hyperpolarization or cryoprobes to enhance detection.
  • MS artifacts : Isotopic scrambling during ionization. Validate with NMR correlation experiments, as shown in L-histidine·HCl·H2O 3D RFDR-HSQC spectra .

Q. Why might isotopic enrichment (% 13C) vary between batches, and how does this affect reproducibility?

Batch-to-batch variations arise from differences in synthetic routes (e.g., fermentation vs. chemical synthesis). Always request manufacturer QC data (e.g., CIL’s 97–99% 13C certification) and recalibrate MS/NMR protocols for each batch .

Methodological Tables

Technique Application Key Parameters Reference
13C CPMAS NMRStructural assignment under MAS60 kHz MAS, 8 scans co-added
3D RFDR-HSQC1H-13C-1H correlation in labeled samples600 MHz spectrometer, 60 kHz spinning speed
LC-HRMSIsotopic purity validationResolution >60,000, mass accuracy <2 ppm

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